(Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine
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Overview
Description
(Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and a hydroxylamine group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine typically involves multi-step organic reactions. One common method includes the condensation of 4-methyl-2-(pyridin-3-yl)-1,3-thiazole with hydroxylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The thiazole and pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the thiazole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in pharmaceutical research.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatile reactivity makes it valuable for creating novel compounds with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-(pyridin-3-yl)-1,3-thiazole: Shares the thiazole and pyridine rings but lacks the hydroxylamine group.
N-(pyridin-3-yl)pyrimidin-2-yl-aminophenyl-amide: Contains a pyridine ring and an amide group, showing structural similarities.
Imatinib: A well-known therapeutic agent with a pyridine ring, used for comparison in terms of biological activity.
Uniqueness
(Z)-N-{1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethylidene}hydroxylamine is unique due to its combination of a thiazole ring, pyridine ring, and hydroxylamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(NZ)-N-[1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-10(8(2)14-15)16-11(13-7)9-4-3-5-12-6-9/h3-6,15H,1-2H3/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEVUTZEIWDRKG-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)/C(=N\O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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